Cas no 874469-08-6 (3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid)

3-(1,3-Dioxaindan-5-yl)-3-acetamidopropanoic acid is a specialized organic compound featuring a 1,3-dioxaindane core linked to an acetamido-substituted propanoic acid moiety. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic chemistry and pharmaceutical research. The presence of both the dioxolane ring and the carboxyl group enhances its potential as an intermediate for constructing complex heterocyclic systems or bioactive molecules. Its acetamido side chain offers additional sites for derivatization, enabling tailored modifications for specific applications. The compound's balanced polarity ensures reasonable solubility in common organic solvents, facilitating its use in multistep syntheses. Its well-defined structure allows for precise control in reactions where regioselectivity is critical.
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid structure
874469-08-6 structure
Product name:3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
CAS No:874469-08-6
MF:C12H13NO5
MW:251.235323667526
CID:2810079
PubChem ID:57355018

3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
    • EN300-14906971
    • 874469-08-6
    • AKOS012960756
    • DTXSID50722841
    • 3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
    • Inchi: InChI=1S/C12H13NO5/c1-7(14)13-9(5-12(15)16)8-2-3-10-11(4-8)18-6-17-10/h2-4,9H,5-6H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: TXNLGPXKANXTTM-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 251.07937252Da
  • Monoisotopic Mass: 251.07937252Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 84.9Ų

3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-14906971-5.0g
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
874469-08-6
5g
$4143.0 2023-05-25
Enamine
EN300-14906971-0.05g
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
874469-08-6
0.05g
$1200.0 2023-05-25
Enamine
EN300-14906971-0.1g
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
874469-08-6
0.1g
$1257.0 2023-05-25
Enamine
EN300-14906971-1.0g
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
874469-08-6
1g
$1429.0 2023-05-25
Enamine
EN300-14906971-50mg
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
874469-08-6
50mg
$528.0 2023-09-28
Enamine
EN300-14906971-0.25g
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
874469-08-6
0.25g
$1315.0 2023-05-25
Enamine
EN300-14906971-10.0g
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
874469-08-6
10g
$6144.0 2023-05-25
Enamine
EN300-14906971-0.5g
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
874469-08-6
0.5g
$1372.0 2023-05-25
Enamine
EN300-14906971-2.5g
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
874469-08-6
2.5g
$2800.0 2023-05-25
Enamine
EN300-14906971-500mg
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
874469-08-6
500mg
$603.0 2023-09-28

Additional information on 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid

Professional Introduction to 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic Acid (CAS No. 874469-08-6)

3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 874469-08-6, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, including the presence of a 1,3-dioxaindan moiety and an acetamido group, make it a valuable candidate for further investigation in drug discovery and therapeutic applications.

The compound’s molecular structure is characterized by a rigid bicyclic system, which contributes to its stability and potential interactions with biological targets. The 1,3-dioxaindan ring is particularly noteworthy, as it has been identified in various bioactive molecules and has shown potential in modulating enzyme activity and receptor binding. This structural motif is often associated with enhanced binding affinity and selectivity, making it an attractive scaffold for medicinal chemists.

The presence of the acetamido group in 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid introduces additional functional properties that can influence its pharmacological behavior. The acetamido group is commonly found in pharmaceuticals due to its ability to enhance solubility and metabolic stability. Furthermore, it can serve as a site for further derivatization, allowing researchers to fine-tune the compound’s properties for specific applications.

In recent years, there has been growing interest in exploring the therapeutic potential of dioxaindan derivatives. These compounds have been studied for their ability to interact with various biological pathways, including those involved in inflammation, pain perception, and neurodegenerative diseases. The structural framework of 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid positions it as a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have leveraged its structural features to design analogs with enhanced biological activity. For instance, modifications to the dioxaindan ring have been shown to improve binding affinity to specific enzymes and receptors. Similarly, alterations to the side chain containing the acetamido group have been explored to optimize pharmacokinetic properties.

The compound’s relevance is further underscored by its application in preclinical studies. In vitro assays have demonstrated that derivatives of 1,3-dioxaindan exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. These findings suggest that 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid could serve as a foundation for developing novel anti-inflammatory agents.

Moreover, the acetamido group provides a handle for further chemical modifications aimed at enhancing drug-like properties. For example, researchers have explored the use of prodrugs or conjugates that leverage this moiety to improve bioavailability or target specificity. Such strategies are increasingly important in modern drug design, where optimizing pharmacokinetic profiles is crucial for clinical success.

The synthesis of 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it feasible to produce this compound with high purity and yield. Techniques such as multi-step organic synthesis and catalytic transformations have been employed to construct the desired framework efficiently. These methodologies are critical for ensuring that subsequent biological evaluations are conducted on high-quality material.

In conclusion, 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid (CAS No. 874469-08-6) represents a significant advancement in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for drug discovery efforts aimed at addressing various therapeutic needs. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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